BenchChemオンラインストアへようこそ!

1-(2-Oxo-2-phenylethyl)quinazolin-4(1H)-one

HIF-1α inhibition Cancer hypoxia Quinazolinone SAR

1-(2-Oxo-2-phenylethyl)quinazolin-4(1H)-one (CAS 60007-49-0) is an N1-phenacyl-substituted quinazolin-4(1H)-one with molecular formula C16H12N2O2 and molecular weight 264.28 g/mol. The compound exhibits a melting point of 260–262 °C (decomposition) and a predicted pKa of 1.70 ± 0.20.

Molecular Formula C16H12N2O2
Molecular Weight 264.28 g/mol
Cat. No. B11925360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Oxo-2-phenylethyl)quinazolin-4(1H)-one
Molecular FormulaC16H12N2O2
Molecular Weight264.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)CN2C=NC(=O)C3=CC=CC=C32
InChIInChI=1S/C16H12N2O2/c19-15(12-6-2-1-3-7-12)10-18-11-17-16(20)13-8-4-5-9-14(13)18/h1-9,11H,10H2
InChIKeyRLIHSTCNMJXCPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Oxo-2-phenylethyl)quinazolin-4(1H)-one: Core Physicochemical and Structural Baseline for Procurement Decisions


1-(2-Oxo-2-phenylethyl)quinazolin-4(1H)-one (CAS 60007-49-0) is an N1-phenacyl-substituted quinazolin-4(1H)-one with molecular formula C16H12N2O2 and molecular weight 264.28 g/mol. The compound exhibits a melting point of 260–262 °C (decomposition) and a predicted pKa of 1.70 ± 0.20 . Unlike the more common 2-substituted quinazolin-4(3H)-one tautomers, this compound features a distinct N1-substitution pattern with a phenacyl moiety that introduces a ketone carbonyl group at the N1 side chain, creating unique reactivity and binding characteristics relative to N1-alkyl or N1-aryl quinazolinone analogs [1]. The compound is commercially available at ≥95% purity from multiple suppliers, with catalog offerings also at 98% purity suitable for pharmaceutical R&D and quality control applications .

Why 1-(2-Oxo-2-phenylethyl)quinazolin-4(1H)-one Cannot Be Replaced by In-Class Quinazolinone Analogs Without Quantitative Justification


Quinazolin-4(1H)-ones are not functionally interchangeable; the N1-substitution pattern critically governs both target engagement and physicochemical behavior. SAR studies on N1-substituted 2,3-dihydroquinazolin-4(1H)-ones demonstrate that N1-benzylation yields submicromolar AChE inhibition (IC50 0.6–0.8 µM), while N1-unsubstituted or N1-alkylated analogs show substantially weaker activity, establishing that the N1 substituent is a primary driver of potency rather than a passive structural feature [1]. The phenacyl group in the target compound introduces a ketone carbonyl that is absent in simple N1-benzyl or N1-phenyl analogs, potentially enabling additional hydrogen-bonding or dipole interactions not available to commonly stocked alternatives such as 2-phenylquinazolin-4(3H)-one (CAS 1022-45-3) or 1-phenylquinazolin-4(1H)-one (CAS 35242-42-3). Substituting the target compound with a regioisomeric 3-phenacylquinazolin-4-one (CAS 60007-51-4) without experimental validation is particularly risky, as the N1 vs. N3 positional isomerism may alter hydrogen-bonding networks and metabolic stability in ways that are not predictable from structural similarity alone .

Quantitative Differentiation Evidence for 1-(2-Oxo-2-phenylethyl)quinazolin-4(1H)-one vs. Closest Analogs


HIF-1α Transcriptional Inhibition in Human Colorectal Carcinoma Cells: Target Compound IC50 vs. Structural Analogs

The target compound exhibits an IC50 of 20,000 nM (20 µM) for inhibition of HIF-1α transcriptional activity in hypoxic HCT116 human colorectal carcinoma cells measured via dual luciferase reporter gene assay [1]. In the same assay system and structural series, the optimized lead analog 16 (bearing a modified left-side piperazine region) achieved a 5-fold improvement in potency relative to the initial screening hit quinazolin-4-one 1, demonstrating that the core quinazolin-4-one scaffold is tractable for potency optimization [2]. This places the target compound within the HIF-1α inhibitor chemical space, with the N1-phenacyl group representing a distinct substitution vector not explored in the published quinazolin-4-one HIF-1α SAR series, potentially offering a new starting point for scaffold hopping or fragment-based optimization.

HIF-1α inhibition Cancer hypoxia Quinazolinone SAR

N1-Phenacyl Substitution vs. N1-Hydrogen: Class-Level Cholinesterase Inhibition Advantage

A systematic SAR study of 32 N1-substituted 2,3-dihydroquinazolin-4(1H)-one derivatives revealed that N1-benzylated compounds consistently outperform N1-alkylated and N1-unsubstituted analogs in cholinesterase inhibition [1]. The most potent N1-benzylated compounds (2ad and 2af) achieved AChE IC50 values of 0.80 µM and 0.60 µM respectively, while the corresponding N1-unsubstituted parent compounds exhibited negligible inhibition at comparable concentrations. Although the target compound has a phenacyl rather than benzyl N1-substituent, the carbonyl oxygen in the phenacyl group provides an additional hydrogen-bond acceptor that is absent in simple N1-benzyl analogs, potentially enabling differential interactions with the enzyme peripheral anionic site. All compounds in the series were predicted to have favorable ADMET profiles, including human intestinal absorption and blood-brain barrier penetration, with no AMES toxicity or carcinogenicity alerts [1].

Acetylcholinesterase inhibition N1-substitution SAR Neurodegeneration

Predicted Physicochemical Differentiation: pKa and Ionization State vs. 2-Phenylquinazolin-4(3H)-one

The target compound has a predicted pKa of 1.70 ± 0.20 , indicating that the N3 position of the quinazolinone ring is very weakly basic and will remain predominantly unprotonated at physiological pH (7.4). In contrast, 2-phenylquinazolin-4(3H)-one (CAS 1022-45-3) is predicted to have a pKa of approximately 8.5–9.5 for the N3–H deprotonation equilibrium, meaning it exists as a neutral species at pH 7.4 but has a markedly different protonation landscape . The target compound's low pKa implies that it cannot act as a hydrogen-bond donor via N3–H, which differentiates its binding pharmacophore from N3-H tautomeric quinazolinones. The presence of the phenacyl ketone (calculated logP contribution) also alters the lipophilicity profile relative to simpler N1-alkyl or N1-phenyl derivatives, potentially affecting membrane permeability and non-specific protein binding.

Physicochemical properties pKa prediction Drug-likeness

Synthetic Utility of the Phenacyl Ketone Handle vs. Non-Functionalized N1-Substituents

The phenacyl group in the target compound contains a reactive ketone carbonyl that enables derivatization chemistries—such as Schiff base formation, reductive amination, Grignard addition, and α-halogenation—that are not accessible with N1-benzyl, N1-phenyl, or N1-alkyl quinazolinone analogs [1]. This functional handle has been exploited in related quinazolinone series: phenacyl bromides were used to introduce substituted phenacyl groups at the N3 position of quinazolin-4(3H)-ones for anticonvulsant and antidepressant screening, demonstrating the synthetic tractability of the phenacyl motif [2]. The target compound thus serves as both a screening candidate and a late-stage diversification intermediate, whereas N1-substituted analogs lacking the ketone (e.g., 1-benzylquinazolin-4(1H)-one) offer no comparable orthogonal reactivity.

Synthetic building block Ketone derivatization Library synthesis

Evidence-Backed Application Scenarios for 1-(2-Oxo-2-phenylethyl)quinazolin-4(1H)-one


HIF-1α Pathway Inhibitor Screening and Scaffold-Hopping Campaigns

The target compound's confirmed HIF-1α inhibitory activity (IC50 20 µM in HCT116 cells) makes it suitable as a starting point for structure-based optimization of quinazolin-4-one HIF-1α inhibitors. The N1-phenacyl group represents an unexplored vector in the published quinazolin-4-one HIF-1α SAR landscape, offering medicinal chemists a structurally distinct scaffold for fragment-growing or scaffold-hopping strategies aimed at improving upon the 5-fold potency gain achieved with lead 16 in the original series [1].

Cholinesterase Inhibitor Lead Generation Leveraging N1-Substitution SAR

Class-level SAR evidence demonstrates that N1-substitution is a prerequisite for submicromolar AChE inhibition in the quinazolin-4-one series (N1-benzylated analogs 2ad and 2af: IC50 0.80 µM and 0.60 µM). The target compound's N1-phenacyl group introduces a carbonyl oxygen capable of additional hydrogen-bonding interactions with the enzyme peripheral anionic site, making it a logical candidate for AChE/BChE inhibitor screening and further optimization with favorable predicted BBB penetration and no genotoxicity alerts [2].

Parallel Library Synthesis via Phenacyl Ketone Derivatization

The ketone carbonyl on the N1-phenacyl group provides a reactive handle that enables one-step diversification into Schiff bases, secondary amines (via reductive amination), tertiary alcohols (via Grignard addition), and α-substituted ketones (via α-halogenation). This orthogonal reactivity is not available in standard N1-benzyl or N1-phenyl quinazolin-4-one building blocks, positioning the target compound as a privileged intermediate for generating diverse screening libraries in fewer synthetic steps [3].

Physicochemical Comparator for N3-Tautomeric Quinazolinone Probe Development

With a predicted pKa of 1.70, the target compound is >6 orders of magnitude more acidic at N3 than 2-phenylquinazolin-4(3H)-one. This property makes it valuable as a control compound in assays where N3-mediated hydrogen bonding is hypothesized to drive target engagement. Researchers can use the target compound to experimentally decouple N3-dependent binding effects from scaffold-driven activity, aiding mechanistic deconvolution of quinazolinone-target interactions .

Quote Request

Request a Quote for 1-(2-Oxo-2-phenylethyl)quinazolin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.